molecular formula C27H29N3O4 B2888548 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide CAS No. 896352-16-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2888548
CAS No.: 896352-16-2
M. Wt: 459.546
InChI Key: CGWLVJBPECQQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a combination of aromatic rings, piperazine, and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the piperazine derivative: The phenylpiperazine moiety is synthesized by reacting phenylamine with ethylene diamine under controlled conditions.

    Coupling reactions: The benzo[d][1,3]dioxole and phenylpiperazine derivatives are coupled using suitable linkers and catalysts.

    Final amidation: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-4-methoxybenzamide
  • N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide is unique due to the presence of both the benzo[d][1,3]dioxole and phenylpiperazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-32-23-10-7-20(8-11-23)27(31)28-18-24(21-9-12-25-26(17-21)34-19-33-25)30-15-13-29(14-16-30)22-5-3-2-4-6-22/h2-12,17,24H,13-16,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWLVJBPECQQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.